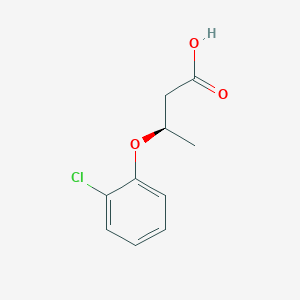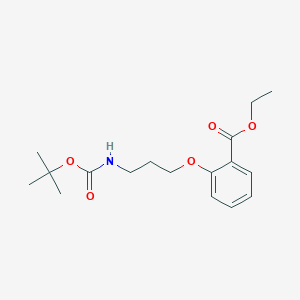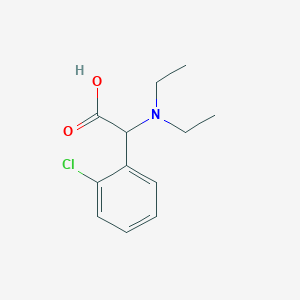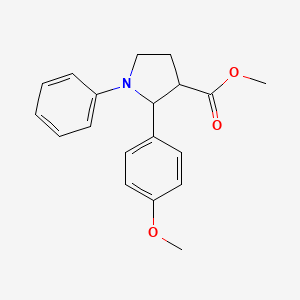
methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate is an organic compound with a unique structure that includes an amino group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. One common method involves the reaction of a suitable precursor with methylamine under controlled conditions to introduce the amino group. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the production of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ®-3-hydroxybutyrate: Another ester with a similar structure but different functional groups.
Methyl (3R)-3-hydroxybutanoate: Shares the ester functional group but has different stereochemistry and substituents.
Uniqueness
Methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester. This combination of functional groups and stereochemistry makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl (3R)-6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h5H,2-4H2,1H3,(H2,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
NDYOGNUJWRYXIH-RXMQYKEDSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCC(=NC1)N |
Kanonische SMILES |
COC(=O)C1CCC(=NC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)




![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)

![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)



